(6-Chloropyridin-2-yl)methanamine dihydrochloride

CAS No.: 1557921-62-6

Cat. No.: VC7821719

Molecular Formula: C6H9Cl3N2

Molecular Weight: 215.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1557921-62-6 |

|---|---|

| Molecular Formula | C6H9Cl3N2 |

| Molecular Weight | 215.5 |

| IUPAC Name | (6-chloropyridin-2-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H7ClN2.2ClH/c7-6-3-1-2-5(4-8)9-6;;/h1-3H,4,8H2;2*1H |

| Standard InChI Key | DQVXBCFIWAORLA-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)Cl)CN.Cl.Cl |

| Canonical SMILES | C1=CC(=NC(=C1)Cl)CN.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

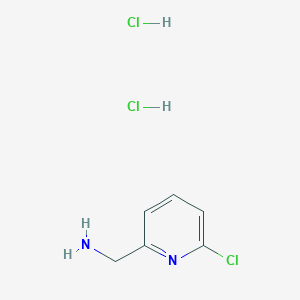

The compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and an aminomethyl group (-CH₂NH₂) at the 2-position. The dihydrochloride salt form stabilizes the amine group, improving solubility in polar solvents .

Molecular Formula:

Molecular Weight:

Physical Properties

Key physicochemical parameters include:

| Property | Value (Dihydrochloride) | Value (Free Base) |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | Not reported |

| Boiling Point | 231.6 ± 25.0 °C | Not reported |

| Flash Point | 93.9 ± 23.2 °C | Not reported |

| Vapour Pressure (25°C) | 0.1 ± 0.5 mmHg | Not reported |

| Refractive Index | 1.572 | Not reported |

| Storage Conditions | 2–8°C | Not reported |

The dihydrochloride salt exhibits higher aqueous solubility compared to the free base due to ionic interactions, making it preferable for formulations requiring bioavailability .

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols are proprietary, the general approach involves:

-

Chlorination: Introducing chlorine at the 6-position of 2-aminomethylpyridine.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

Industrial-scale production employs advanced techniques such as continuous flow chemistry and ultra-low temperature reactions to optimize yield and purity. These methods minimize side reactions, ensuring compliance with pharmaceutical-grade standards .

Applications in Pharmaceutical Research

Drug Discovery

The compound’s pyridine scaffold is a versatile building block for:

-

Kinase Inhibitors: The chlorine atom enhances electronic interactions with ATP-binding pockets.

-

CNS Agents: The aminomethyl group facilitates blood-brain barrier penetration .

Biochemical Probes

Researchers utilize its halogenated structure to study enzyme-substrate interactions via X-ray crystallography, leveraging the chlorine atom as a heavy atom for phase determination .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, goggles, and respiratory protection.

-

First Aid: Immediate flushing with water upon contact with eyes or skin .

| Manufacturer | Quantity | Price (USD) | Purity |

|---|---|---|---|

| TRC | 100 mg | $60 | 95% |

| SynQuest Laboratories | 5 g | $952 | 95% |

Prices reflect the complexity of synthesis and analytical validation requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume